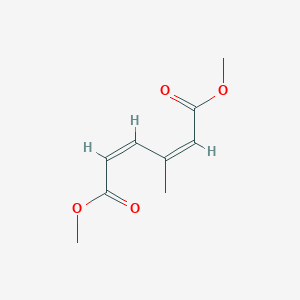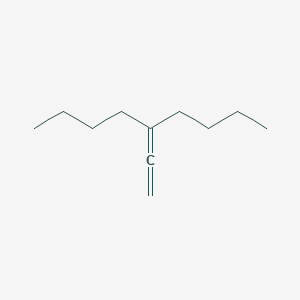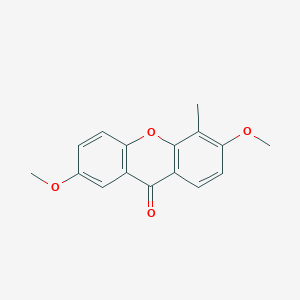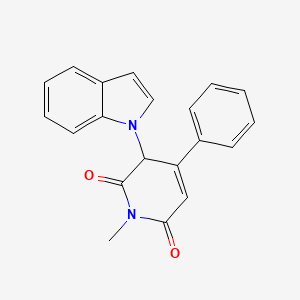![molecular formula C29H37NO3 B14575708 4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate CAS No. 61478-78-2](/img/structure/B14575708.png)
4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a heptyl group, and a hexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Heptylphenyl Intermediate: The initial step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptylphenol.
Introduction of the Cyano Group: The next step involves the reaction of 4-heptylphenol with acrylonitrile in the presence of a base to introduce the cyano group, forming 4-heptylphenyl 2-cyano-3-phenylprop-2-enoate.
Etherification: The final step involves the etherification of the intermediate with hexyloxy bromide in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and liquid crystals.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-Heptylphenyl 2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enoate
- 2-Cyano-4-heptylphenyl 4’-hexyl-4-biphenylcarboxylate
Comparison
Compared to similar compounds, 4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate is unique due to the presence of both heptyl and hexyloxy groups, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it particularly valuable in specific applications like organic electronics and materials science.
Properties
CAS No. |
61478-78-2 |
|---|---|
Molecular Formula |
C29H37NO3 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(4-heptylphenyl) 2-cyano-3-(4-hexoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H37NO3/c1-3-5-7-9-10-12-24-13-19-28(20-14-24)33-29(31)26(23-30)22-25-15-17-27(18-16-25)32-21-11-8-6-4-2/h13-20,22H,3-12,21H2,1-2H3 |
InChI Key |
GWXYINYRSWNLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)OC(=O)C(=CC2=CC=C(C=C2)OCCCCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14575640.png)



![(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14575662.png)

![Benzene, 1-chloro-4-[(triphenylmethyl)thio]-](/img/structure/B14575676.png)

![Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane](/img/structure/B14575688.png)
![2H-Pyran, tetrahydro-2-[2-(2-methyloxiranyl)ethoxy]-](/img/structure/B14575696.png)
![Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate](/img/structure/B14575698.png)
![1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-](/img/structure/B14575713.png)
![Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]-](/img/structure/B14575715.png)
